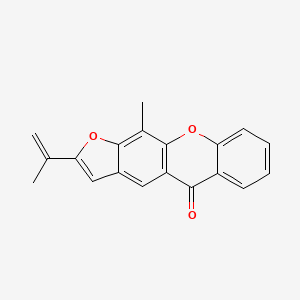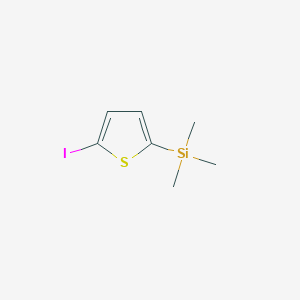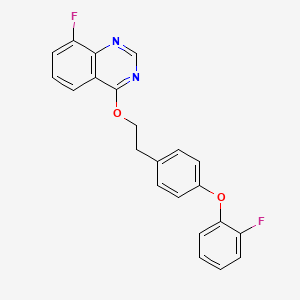
Quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- is a synthetic compound with the molecular formula C22H16F2N2O2. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)-quinazoline, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, such as in the Povarov imino-Diels-Alder reaction.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate chemical reactions, leading to higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance reaction rates and yields.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another, often using a catalyst to improve reaction efficiency.
Industrial Production Methods
Industrial production of quinazoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the desired compound and its applications .
Analyse Des Réactions Chimiques
Types of Reactions
Quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
Applications De Recherche Scientifique
Quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit enzymes involved in disease processes, such as tyrosine kinases.
Receptor binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal transduction pathways: The compound may affect various signaling pathways, influencing cellular processes like proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- can be compared with other similar compounds, such as:
Quinazolinones: These are oxidized quinazolines with a wide range of biological activities, including anticancer and antimicrobial properties.
Quinazoline derivatives: Other derivatives may have different substituents, leading to variations in their biological activities and applications.
The uniqueness of quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- lies in its specific structure, which may confer distinct biological activities and therapeutic potential .
Propriétés
Numéro CAS |
124429-21-6 |
|---|---|
Formule moléculaire |
C22H16F2N2O2 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
8-fluoro-4-[2-[4-(2-fluorophenoxy)phenyl]ethoxy]quinazoline |
InChI |
InChI=1S/C22H16F2N2O2/c23-18-5-1-2-7-20(18)28-16-10-8-15(9-11-16)12-13-27-22-17-4-3-6-19(24)21(17)25-14-26-22/h1-11,14H,12-13H2 |
Clé InChI |
ITVDVXMHANPIBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=C4F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


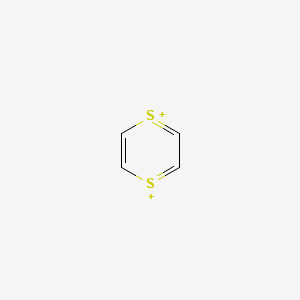
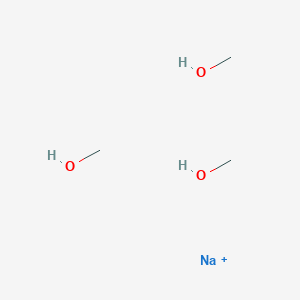
![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)

![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)
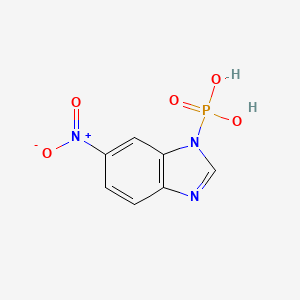
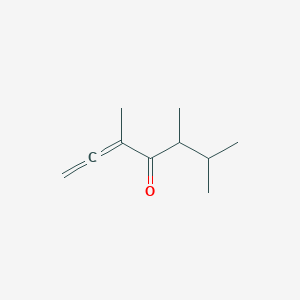
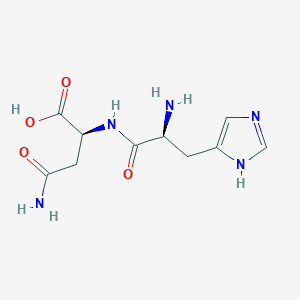
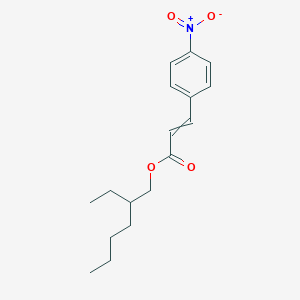
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)
